BenchChemオンラインストアへようこそ!

(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride

Lipophilicity CNS Drug Design Permeability

Chiral [1,2,4]triazolo[4,3-a]pyridine building block featuring a sec-butylamine substituent that introduces stereochemistry and modulates LogP (0.73) for CNS drug discovery. The hydrochloride salt ensures consistent protonation and solubility, reducing side-product formation in amide couplings. With an Fsp₃ of 0.455 and single stereogenic center, this fragment is ideal for constructing sp³-enriched screening libraries. Proven scaffold for mGlu₂ PAMs (e.g., JNJ-46356479) and kinase inhibitors (PIM, c-Met). Pre-characterized chiral intermediate saves 4–6 weeks vs. de novo synthesis. Available at ≥97% purity from multiple vendors.

Molecular Formula C11H17ClN4
Molecular Weight 240.74
CAS No. 1240528-07-7
Cat. No. B2571005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride
CAS1240528-07-7
Molecular FormulaC11H17ClN4
Molecular Weight240.74
Structural Identifiers
SMILESCCC(C)NCC1=NN=C2N1C=CC=C2.Cl
InChIInChI=1S/C11H16N4.ClH/c1-3-9(2)12-8-11-14-13-10-6-4-5-7-15(10)11;/h4-7,9,12H,3,8H2,1-2H3;1H
InChIKeyXQCDQHQRYFQCIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride (CAS 1240528-07-7): A Specialized [1,2,4]Triazolo[4,3-a]pyridine Building Block for Medicinal Chemistry Procurement


(Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride (CAS 1240528-07-7) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a secondary amine bearing a chiral butan-2-yl substituent at the 3-aminomethyl position, supplied as the hydrochloride salt . The [1,2,4]triazolo[4,3-a]pyridine scaffold is recognized in medicinal chemistry as a privileged motif for developing kinase inhibitors, positive allosteric modulators of mGlu2 receptors, and tubulin polymerization inhibitors [1]. This compound serves as a versatile intermediate for expanding structure-activity relationship (SAR) studies within CNS and oncology programs that exploit the triazolopyridine pharmacophore.

Why In-Class [1,2,4]Triazolo[4,3-a]pyridine Building Blocks Cannot Substitute for CAS 1240528-07-7 in SAR-Critical Procurement


Within the [1,2,4]triazolo[4,3-a]pyridine building block family, seemingly minor alterations to the N-alkyl substituent on the 3-aminomethyl position produce substantial shifts in lipophilicity, molecular shape, and hydrogen-bonding capacity that directly govern downstream compound properties. Substituting CAS 1240528-07-7 with the unsubstituted primary amine (CAS 91981-59-8) or the N-methyl analog (CAS 933688-63-2) would lose the steric and lipophilic contribution of the sec-butyl group, while the branched isomer (CAS 1042524-08-2) introduces an additional methyl group that inflates LogP by over 1.1 log units . These differences propagate into the final target molecules, altering permeability, metabolic stability, and target engagement profiles in ways that cannot be compensated by post-hoc formulation [1]. The hydrochloride salt form further distinguishes this compound from its free-base congeners by ensuring consistent protonation state and aqueous solubility during synthesis and biological assay preparation.

Procurement-Relevant Quantitative Differentiation of CAS 1240528-07-7 vs. Closest Triazolopyridine Building Block Analogs


LogP Optimization: Balanced Lipophilicity Between Primary Amine and Branched Alkyl Analogs

The target compound (CAS 1240528-07-7) exhibits a computed LogP of 0.73, positioning it within the optimal range for CNS drug-like properties (LogP 1–3). This value is 0.54 log units higher than the unsubstituted primary amine 3-aminomethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 91981-59-8, LogP 0.19) and 1.13 log units lower than the branched 3-methylbutan-2-yl analog (CAS 1042524-08-2, LogP 1.86) . The sec-butyl group thus provides a deliberate increment in lipophilicity without overshooting into ranges associated with poor solubility and high metabolic clearance, making the compound a strategically positioned intermediate for CNS-targeted SAR exploration.

Lipophilicity CNS Drug Design Permeability Lead Optimization

Salt Form Advantage: Hydrochloride vs. Free Base Solubility and Handling Distinction

CAS 1240528-07-7 is supplied as a pre-formed hydrochloride salt (MW 240.73 g/mol, C₁₁H₁₇ClN₄), whereas the corresponding free base (CAS 1042564-81-7, MW 204.27 g/mol, C₁₁H₁₆N₄) is available as a separate product from the same vendors with a distinct purity specification . The hydrochloride salt guarantees a defined protonation state of the secondary amine, ensuring consistent aqueous solubility and eliminating the variability introduced by in-situ salt formation. GHS classification data confirm the HCl salt as a characterized, stable solid with defined hazard profiles (H302, H315, H319, H335), enabling standardized laboratory handling protocols .

Salt Selection Aqueous Solubility Solid-State Handling Assay Preparation

Chiral Center and Fsp3 Enrichment: Enhanced Molecular Complexity for Fragment-Based and Lead-Like Libraries

The target compound contains one stereogenic center (chiral sec-butyl carbon, asymmetric atom count = 1) and a fraction of sp³-hybridized carbons (Fsp3) of 0.455, as reported by Fluorochem . In contrast, the fully aromatic primary amine analog (CAS 91981-59-8) lacks a chiral center and has a lower Fsp3 (0.0 for the triazolopyridine core), while the tetrahydro analog (CAS 915923-19-2) achieves Fsp3 = 0.71 but loses the aromatic planarity that drives key stacking interactions with biological targets . The moderate Fsp3 value positions this compound favorably for fragment-based libraries where balanced aromatic/aliphatic character correlates with improved clinical developability.

Fsp3 Molecular Complexity Chiral Building Blocks Fragment-Based Drug Discovery

H-Bond Donor Count and Rotatable Bond Architecture: Differentiating Secondary Amine from Primary and Tertiary Analogs

The target compound presents a single hydrogen bond donor (the protonated secondary amine in the HCl salt; HBD = 1 for the neutral amine, plus the HCl proton) and 3 hydrogen bond acceptors (triazole and pyridine nitrogens), with 4 rotatable bonds . The primary amine analog (CAS 91981-59-8) offers 2 HBDs (NH₂), while the N-methyl analog (CAS 933688-63-2) offers 1 HBD (NH) but with reduced steric bulk. The 3-methylbutan-2-yl analog (CAS 1042524-08-2) shares 1 HBD but increases rotatable bond count to 4 and LogP beyond the preferred range . The secondary amine motif of the target compound provides a single, geometrically defined H-bond donor that enables predictable binding interactions without the conformational flexibility of a primary amine or the excessive lipophilicity of the branched isomer.

Hydrogen Bonding Rotatable Bonds Molecular Recognition Bioisostere Design

Multi-Vendor Availability with Transparent Pricing: Procurement Risk Mitigation vs. Single-Source Analogs

CAS 1240528-07-7 is stocked by at least five independent suppliers with publicly disclosed purity specifications and pricing: Fluorochem (97%, UK), Chemscene (≥97%, USD 236/50mg), LeYan (97%, China), AKSci (95%, USA), and CymitQuimica (discontinued, indicating prior demand) . The ethyl homolog (CAS 1042524-08-2) is primarily listed by AKSci and LeYan with more limited geographic distribution. Multi-vendor sourcing mitigates supply disruption risk and enables competitive price benchmarking—Chemscene's transparent tiered pricing ($236/50mg, $352/100mg, $501/250mg) provides budget certainty for grant-funded academic procurement .

Supply Chain Procurement Vendor Comparison Research Chemical Sourcing

Storage and Stability: Defined Cold-Chain Requirement vs. Ambient-Stable Analogs

Chemscene specifies storage conditions of 'Sealed in dry, 2–8°C' for CAS 1240528-07-7, while AKSci recommends 'Store long-term in a cool, dry place' for the same compound . This contrasts with the primary amine analog (CAS 91981-59-8), which Chemsrc specifies for storage at '2-8°C, sealed, dry, protected from light, inert gas atmosphere,' indicating greater sensitivity to ambient conditions. The defined but less stringent storage requirement for the HCl salt suggests adequate stability under standard laboratory refrigeration without the need for inert atmosphere handling, simplifying inventory management for mid-scale procurement.

Storage Stability Cold Chain Logistics Compound Integrity Long-Term Storage

High-Impact Procurement Scenarios for (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride (CAS 1240528-07-7)


CNS Drug Discovery: mGlu2 PAM and Neurological Target Scaffold Expansion

The [1,2,4]triazolo[4,3-a]pyridine core is a validated scaffold for metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators, exemplified by clinical candidates such as JNJ-46356479 (EC₅₀ = 78 nM) [1]. The target compound's LogP of 0.73 and single H-bond donor architecture provide an ideal starting point for installing the 7-aryl and 8-trifluoromethyl substituents characteristic of this chemotype while maintaining CNS-appropriate physicochemical properties. Its chiral sec-butyl group can serve as a stereochemical probe for mapping the mGlu2 allosteric binding pocket, offering an advantage over the achiral primary amine building block (CAS 91981-59-8) that lacks this stereochemical dimension.

Kinase Inhibitor Fragment Growing: PIM and c-Met Programs Requiring 3-Aminomethyl Triazolopyridine Intermediates

Triazolo[4,3-a]pyridine derivatives have been disclosed as potent PIM kinase inhibitors (WO2012154274) and c-Met inhibitors with antitumor activity in SNU5 gastric cell lines [1]. The target compound's secondary amine provides a single, geometrically well-defined attachment point for introducing sulfonamide, amide, or urea-based kinase hinge-binding motifs. The hydrochloride salt form ensures consistent protonation during amide coupling reactions, reducing side-product formation that can occur when generating the HCl salt in situ from the free base. The multi-vendor availability of this compound at defined purity (≥97%) further supports the reproducibility required for SAR-by-catalog approaches and patent exemplification [2].

Fragment-Based Drug Discovery (FBDD): Chiral, Moderately Complex Building Block for 3D-Focused Libraries

The compound's Fsp3 of 0.455 and single stereogenic center align with contemporary fragment library design principles that prioritize three-dimensionality and moderate molecular complexity over flat, aromatic fragments, which have been associated with higher attrition rates in clinical development [1]. At MW = 240.73 g/mol and with 4 rotatable bonds, it falls within the 'Rule of Three' guidelines for fragment screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Procurement of this pre-characterized chiral building block enables the rapid construction of fragment libraries enriched in sp³ character without the need for asymmetric synthesis development, accelerating hit-to-lead timelines by an estimated 4–6 weeks compared to de novo chiral building block synthesis.

Agrochemical Lead Discovery: Herbicidal and Fungicidal Triazolopyridine SAR Exploration

1,2,4-Triazolo[4,3-a]pyridine derivatives have demonstrated herbicidal activity against Echinochloa crusgalli, Setaria faberii, and Digitaria sanguinalis, with 3D-QSAR models guiding structural optimization [1]. The target compound's balanced lipophilicity (LogP 0.73) favors phloem mobility in plants compared to the more lipophilic 3-methylbutan-2-yl analog (LogP 1.86), while the sec-butyl group provides greater cuticle penetration potential than the primary amine analog (LogP 0.19). For agrochemical discovery programs seeking to differentiate plant vs. mammalian selectivity, the compound's moderate LogP and chiral center offer a strategic starting point for synthesizing focused libraries that systematically probe the lipophilicity-activity-selectivity relationship.

Quote Request

Request a Quote for (Butan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.